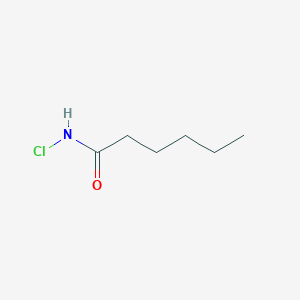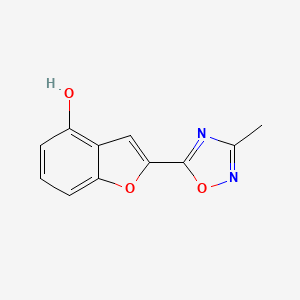![molecular formula C13H10N4O2 B8363959 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine](/img/structure/B8363959.png)
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is known for its unique structural features, which include a pyridine ring, a phenyl ring, and an oxadiazole ring. These structural elements contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine typically involves the reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in the presence of polyphosphoric acid. The mixture is stirred overnight at 150°C to yield the intermediate 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
化学反应分析
Types of Reactions
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted oxadiazole compounds.
科学研究应用
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: This compound shares a similar oxadiazole core but differs in the substitution pattern on the phenyl ring.
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the phenyl ring substitution.
Uniqueness
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, phenyl ring, and oxadiazole ring makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H10N4O2 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
5-(4-pyridin-3-yloxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H10N4O2/c14-13-17-16-12(19-13)9-3-5-10(6-4-9)18-11-2-1-7-15-8-11/h1-8H,(H2,14,17) |
InChI 键 |
JBVKCKCFPKLNEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C3=NN=C(O3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B8363876.png)


![(S)-benzyl-2-(8-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8363893.png)






![thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B8363951.png)
![3-Oxo-bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B8363964.png)


